Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
Overview
Description
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a complex organic compound belonging to the thiazolo[4,5-b]pyridine class This compound features a thiazole ring fused to a pyridine ring, with a phenyl group at the 5-position and a carboxylate ester at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate typically involves multiple steps, starting with the construction of the thiazole ring. One common method involves the cyclization of a thiazole precursor with a suitable pyridine derivative under acidic or basic conditions. The phenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by subsequent functional group modifications to achieve the desired carboxylate ester.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups, leading to the formation of new compounds.
Substitution: Substitution reactions at different positions of the molecule can introduce new substituents, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for constructing diverse chemical frameworks.
Biology: In biological research, Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate has been studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with various biological targets can be harnessed to design drugs for treating different diseases.
Industry: In industry, this compound can be used as a building block for the synthesis of advanced materials, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Indole derivatives: While structurally different, indole derivatives also exhibit biological activities and can be compared in terms of their efficacy and safety profiles.
Uniqueness: Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate stands out due to its unique combination of structural features, which contribute to its diverse range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industry.
Biological Activity
Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a thiazole and pyridine ring system, characterized by a methyl ester functional group at the carboxylic acid position and an amino group at the second position. The presence of a phenyl substituent at the fifth position of the thiazole ring enhances its potential for interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₀N₂O₂S, with a molecular weight of 286.32 g/mol. The compound's structure allows for various modifications that can lead to enhanced biological activity or altered pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₀N₂O₂S |
Molecular Weight | 286.32 g/mol |
Functional Groups | Amino, Methyl ester |
Ring Systems | Thiazole, Pyridine |
Biological Activities
Research indicates that this compound exhibits notable biological activities including antimicrobial, antitumor, and enzyme inhibition properties.
Antimicrobial Activity
In vitro studies have shown that derivatives of thiazolo[4,5-b]pyridine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound demonstrated minimum inhibitory concentration (MIC) values as low as 0.21 μM against pathogens such as Pseudomonas aeruginosa and Escherichia coli . These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the thiazolo-pyridine scaffold can significantly enhance antitumor activity against various cancer cell lines . For example, some derivatives showed higher enzymatic inhibitory activity against c-KIT mutants than standard treatments like imatinib .
Enzyme Inhibition
This compound has been reported to inhibit critical enzymes involved in bacterial resistance mechanisms. Studies have highlighted its role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 0.52 to 31.64 μM . This dual inhibition mechanism suggests potential application in combating resistant bacterial strains.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the biological activities of this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazolo derivatives including this compound against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated significant biofilm formation inhibition compared to Ciprofloxacin .
- Cytotoxicity Assessments : Cytotoxicity tests on human cell lines (HaCat and Balb/c 3T3) using MTT assays revealed promising results for certain derivatives with acceptable safety profiles .
- Structure-Activity Relationships : A comprehensive SAR analysis identified key modifications that enhanced both enzyme inhibition and cytotoxicity against cancer cells. The study emphasized the importance of substituents at specific positions on the thiazolo-pyridine scaffold .
Properties
IUPAC Name |
methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQVFSSHASRAOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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